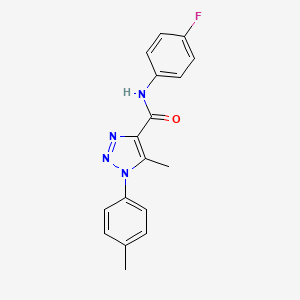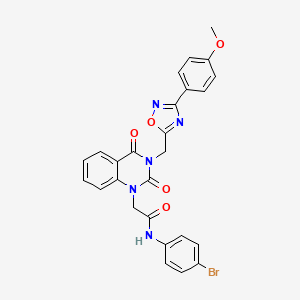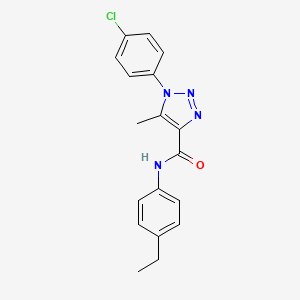
2-(4-ethylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a derivative of glucitol (sorbitol) and features a unique structure with two benzylidene groups.
- Its IUPAC name describes its fused-ring system: 2-(4-ethylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one.
- The molecular formula is C24H30O6, and its molecular weight is 414.49 g/mol .
Preparation Methods
Synthetic Routes: One common synthetic route involves the condensation of p-ethylbenzaldehyde with glucitol under acidic conditions. The resulting compound undergoes cyclization to form the fused ring system.
Reaction Conditions: Acid-catalyzed condensation reactions are typically carried out in organic solvents (e.g., ethanol or methanol).
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential biological activities (e.g., antitumor, antimicrobial).
Medicine: Research on its pharmacological properties and potential drug development.
Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The fused-ring system and benzylidene groups set it apart from other compounds.
Remember, this compound’s applications and properties continue to be explored, making it an intriguing subject for scientific investigation
Properties
Molecular Formula |
C23H18N2O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
14-(4-ethylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C23H18N2O2/c1-2-14-7-9-16(10-8-14)21-24-22(26)19-13-18-17-6-4-3-5-15(17)11-12-20(18)27-23(19)25-21/h3-12H,2,13H2,1H3,(H,24,25,26) |
InChI Key |
CPWCAMVDASINJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-(4-fluorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11284291.png)
![(4-Ethylpiperazin-1-yl)[3-(2-hydroxyphenyl)-1,2-oxazol-5-yl]methanone](/img/structure/B11284295.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11284311.png)
![4-hydroxy-5-(naphthalen-1-yl)-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11284325.png)
![8,8-Dimethyl-1-morpholin-4-yl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B11284338.png)
![9-(2-chlorobenzyl)-4-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11284339.png)
![2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11284356.png)
![N-(4-ethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11284360.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B11284362.png)

![2-Amino-4-(4-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B11284369.png)

![5-(2-methoxyphenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B11284376.png)
